molecular formula C7H5F3N2O2 B1519146 Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 608517-17-5

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1519146
CAS No.: 608517-17-5
M. Wt: 206.12 g/mol
InChI Key: CEPDGVKMMGJWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale, often using continuous flow reactors to enhance efficiency and control reaction parameters.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.

  • Receptor Binding: It can bind to specific receptors, altering cellular responses.

  • Signal Transduction: Involvement in signal transduction pathways, influencing cellular processes.

Mechanism: The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective interactions with biological targets.

Safety and Hazards

“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthetic preparation of selective CB2 receptor agonists, which are crucial for the treatment of inflammatory and neuropathic pain . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds, including this compound, have demonstrated neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells . This indicates its potential in modulating immune responses and protecting neuronal cells from damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It has been observed to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, molecular docking studies have shown that it interacts favorably with active residues of ATF4 and NF-kB proteins, suggesting its role in modulating inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained neuroprotective and anti-inflammatory effects, although the exact duration of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as neuroprotection and anti-inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of pyrimidine derivatives have been associated with increased toxicity and adverse reactions in animal studies . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic flux and the levels of its metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy . Studies have shown that the compound can accumulate in specific tissues, which may enhance its therapeutic effects or contribute to its toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence its role in modulating cellular stress responses and apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate: Similar structure but different functional groups.

  • Methyl 2-(trifluoromethyl)acetate: Different core structure but similar trifluoromethyl group.

Uniqueness: Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate stands out due to its pyrimidine ring, which offers unique chemical reactivity and biological activity compared to other trifluoromethyl-containing compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity continue to drive research and development efforts across multiple industries.

Properties

IUPAC Name

methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDGVKMMGJWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652882
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-90-8
Record name Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.